molecular formula C14H9FO3 B6397025 6-Fluoro-2-(4-formylphenyl)benzoic acid CAS No. 1261993-60-5

6-Fluoro-2-(4-formylphenyl)benzoic acid

Cat. No.: B6397025
CAS No.: 1261993-60-5
M. Wt: 244.22 g/mol
InChI Key: RWMFFVTYXUCBOA-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 6th position of the benzoic acid core and a 4-formylphenyl substituent at the 2nd position.

Properties

IUPAC Name

2-fluoro-6-(4-formylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFFVTYXUCBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688910
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-60-5
Record name 3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-formylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 6-Fluoro-2-(4-carboxyphenyl)benzoic acid

    Reduction: 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Fluoro-2-(4-formylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the formyl group can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

2-(4-Fluorobenzoyl)benzoic acid (): Lacks the formyl group but features a fluorobenzoyl substituent.

2-Chloro-6-fluoro-3-formylbenzoic acid (): Chlorine replaces the phenyl group, altering steric and electronic profiles.

Benzoic acid derivatives with methyl or methoxy substituents (): Substituents like -CH₃ or -OCH₃ modulate lipophilicity and antioxidant capacity.

Table 1: Comparative Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP* (Predicted) pKa* (Predicted)
6-Fluoro-2-(4-formylphenyl)benzoic acid 6-F, 2-(4-CHO-Ph) ~260.2 ~2.8 ~2.9
2-(4-Fluorobenzoyl)benzoic acid 2-(4-F-C₆H₄CO-) ~258.2 ~3.0 ~3.1
2-Chloro-6-fluoro-3-formylbenzoic acid 6-F, 3-CHO, 2-Cl ~218.6 ~2.5 ~2.7
Benzoic acid None 122.1 ~1.9 ~4.2

*Predicted using computational tools (e.g., ChemAxon).

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies in liquid membrane systems (). The presence of electron-withdrawing groups (e.g., -F, -CHO) increases lipophilicity, enhancing distribution coefficients (m) and extraction rates. For instance:

  • Benzoic acid (logP ~1.9) is extracted rapidly (>98% in <5 minutes) due to favorable partitioning into the membrane phase .
  • 6-Fluoro-2-(4-formylphenyl)benzoic acid (predicted logP ~2.8) would likely exhibit faster extraction than acetic acid (logP ~-0.2) but slower than phenol (logP ~1.5) due to steric hindrance from the bulky 4-formylphenyl group .
Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models () suggest that molecular connectivity indices (0JA, 1JA) correlate with acute oral toxicity (LD₅₀) in mice. Fluorine and formyl groups may increase toxicity by enhancing bioavailability and metabolic stability. For example:

  • Benzoic acid : LD₅₀ ~1.7 g/kg (low toxicity).
Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acids in antioxidant assays due to resonance stabilization of radicals by the conjugated double bond (). The formyl group in 6-Fluoro-2-(4-formylphenyl)benzoic acid may reduce antioxidant efficacy compared to hydroxylated analogs (e.g., protocatechuic acid) .

Table 2: Antioxidant Activity Comparison

Compound IC₅₀ (DPPH assay, μM)* Key Substituents
6-Fluoro-2-(4-formylphenyl)benzoic acid ~150 (predicted) -F, -CHO
Protocatechuic acid ~25 3,4-di-OH
Ferulic acid ~20 3-OCH₃, 4-OH, CH=CHCOOH

*Hypothetical values based on substituent effects ().

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